molecular formula C11H6F3N3S B5514907 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B5514907
M. Wt: 269.25 g/mol
InChI Key: XAUDQVJKUIGWGD-UHFFFAOYSA-N
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Description

6-Phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a compound belonging to the imidazo[2,1-b][1,3,4]thiadiazole family. This family of compounds is known for its diverse pharmacological properties and has been the subject of various synthesis and structural analysis studies.

Synthesis Analysis

The synthesis of this compound involves reactions of amino-thiadiazoles with appropriately substituted alpha-bromo-1,2-diaryl-1-ethanones. Structures of these compounds are typically confirmed using techniques like IR, NMR, Mass, and HRMS data (Gadad et al., 2008).

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of derivatives of this compound. It often crystallizes in a triclinic or monoclinic space group, and the molecule's structure is stabilized by various interactions like hydrogen bonding and π–π stacking (Banu et al., 2014).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including the formation of hybrids with other pharmacologically active groups, which often enhances their biological activity. For example, synthesis of triazole-imidazo[2,1-b][1,3,4]thiadiazole hybrids has been reported, showing significant antimycobacterial activity (Ramprasad et al., 2015).

Physical Properties Analysis

The physical properties of these compounds vary based on their specific structural makeup. Crystallography studies provide detailed insights into their physical characteristics, including their crystalline structure, molecular geometry, and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of 6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives are heavily influenced by their structural composition. These properties are often explored through their biological activity, such as antimicrobial, antitubercular, and anti-inflammatory activities (Gadad et al., 2004).

Scientific Research Applications

Antitubercular Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their antitubercular activity. Compounds in this class have shown significant inhibitory activity against Mycobacterium tuberculosis, with some derivatives exhibiting up to 98% inhibitory activity at non-cytotoxic concentrations. The presence of specific substituents enhances their activity, making them potent candidates for antitubercular drug development (Patel et al., 2017).

Antimicrobial and Antifungal Activity

These derivatives also demonstrate remarkable antimicrobial activities against a range of bacterial and fungal species. Studies have found compounds that are significantly more potent than standard treatments, indicating their potential as new antimicrobial agents. The structural modifications of these molecules have been shown to play a critical role in their efficacy against various Gram-positive and Gram-negative bacteria as well as fungi (Tahtaci et al., 2018).

Anticancer Activity

Certain imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. The mechanisms underlying their anticancer effects include induction of apoptosis and cell cycle arrest. These findings suggest that with further development, such compounds could serve as effective anticancer agents (Kumar et al., 2014).

Enzyme Inhibitory Activity

Research has also explored the enzyme inhibitory properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives, particularly against carbonic anhydrase and acetylcholinesterase. These studies have highlighted the potential of such compounds in the treatment of conditions associated with these enzymes, showcasing their versatility and potential therapeutic applications (Askin et al., 2021).

Mechanism of Action

Molecular docking studies were carried out to investigate the theoretical bond interactions between the compounds and target, the cyclooxygenases (COX-1/COX-2) . The low electron density region of the ligand interacts with the high electron density region in the active site .

Future Directions

The design of new compounds to lead with resistant bacteria has become one of the most important areas of antibacterial research today . Imidazole has become an important synthon in the development of new drugs . Therefore, the future directions of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole could involve further exploration of its potential in drug development .

properties

IUPAC Name

6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3S/c12-11(13,14)9-16-17-6-8(15-10(17)18-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDQVJKUIGWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

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